molecular formula C25H21NO4 B5114957 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Cat. No. B5114957
M. Wt: 399.4 g/mol
InChI Key: VFQPRNMBHPWRAB-XLNRJJMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, also known as MOB-015, is a novel antifungal drug developed by Moberg Pharma AB. It belongs to the class of oxazole derivatives and has shown promising antifungal activity against various fungal strains.

Mechanism of Action

4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. It binds to the fungal enzyme lanosterol 14α-demethylase, which is involved in the synthesis of ergosterol, and inhibits its activity. This results in the depletion of ergosterol in the fungal cell membrane, leading to membrane disruption and cell death.
Biochemical and Physiological Effects:
4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been shown to have minimal toxicity to human cells and has no significant effect on the normal flora of the skin. It is well-tolerated and does not cause any adverse effects on liver or kidney function. 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been shown to be effective against biofilms, which are communities of microorganisms that are resistant to conventional antifungal agents.

Advantages and Limitations for Lab Experiments

One of the advantages of 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its broad-spectrum antifungal activity, which makes it effective against a wide range of fungal strains. It is also effective against azole-resistant strains, which are becoming increasingly common. However, one of the limitations of 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is its limited solubility in water, which can make it difficult to administer in certain formulations.

Future Directions

There are several future directions for research on 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one. One area of interest is the development of new formulations that improve its solubility and bioavailability. Another area of research is the evaluation of its efficacy in combination with other antifungal agents. Additionally, further studies are needed to understand the mechanism of action of 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one and to identify potential resistance mechanisms. Finally, clinical trials are needed to evaluate its efficacy in treating other fungal infections, such as candidiasis and aspergillosis.

Synthesis Methods

4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is synthesized by a multistep process starting from 2-(2-methylphenoxy)ethanol and 2-nitrobenzaldehyde. The key step involves the condensation of 2-nitrobenzaldehyde with 2-(2-methylphenoxy)ethanol in the presence of a base to form the corresponding Schiff base. The Schiff base is then cyclized with phenylglyoxal to give the oxazole ring. The resulting compound is then reduced to give 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one.

Scientific Research Applications

4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has been extensively studied for its antifungal activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has been shown to have a broad-spectrum antifungal activity and is effective against both azole-resistant and susceptible strains. 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one has also been evaluated for its efficacy in treating onychomycosis, a fungal infection of the nails. Clinical trials have shown that 4-{3-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one is safe and effective in treating onychomycosis.

properties

IUPAC Name

(4Z)-4-[[3-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-18-8-5-6-13-23(18)29-15-14-28-21-12-7-9-19(16-21)17-22-25(27)30-24(26-22)20-10-3-2-4-11-20/h2-13,16-17H,14-15H2,1H3/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQPRNMBHPWRAB-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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